4-{[(3-Chlorobenzoyl)oxy]imino}-6-methylthiochromane
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “4-{[(3-Chlorobenzoyl)oxy]imino}-6-methylthiochromane” are not provided in the search results. For detailed reaction mechanisms and conditions, it’s recommended to refer to specialized chemical databases or literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[(3-Chlorobenzoyl)oxy]imino}-6-methylthiochromane”, such as its melting point, boiling point, and density, are not provided in the search results . For detailed property data, it’s recommended to refer to specialized chemical databases or literature .Scientific Research Applications
Anti-Inflammatory Properties
Inflammation plays a crucial role in both communicable and non-communicable diseases. Hyper-inflammation exacerbates symptoms and contributes to the progression of various conditions. Researchers have explored benzimidazole derivatives as potential anti-inflammatory agents. Notably, compounds such as MBPHYD and MBNHYD derived from this scaffold have demonstrated significant anti-inflammatory effects. These molecules exhibit good oral bioavailability and are predicted to be non-toxic .
Central Nervous System (CNS) Applications
The compound’s blood-brain barrier (BBB) permeability suggests its suitability for addressing CNS inflammation. Researchers have investigated BBB-permeable compounds for neurodegenerative disordersMBPHYD , with its favorable BBB profile, could be a promising candidate for CNS-related inflammation .
Metallophthalocyanine Chemistry
4-{[(3-Chlorobenzoyl)oxy]imino}-6-methylthiochromane has been incorporated into metallophthalocyanine structures. Spectroelectrochemical studies have explored the redox behavior of these metal-free and metallophthalocyanine derivatives. Understanding their electrochemical properties is essential for potential applications in catalysis, sensors, and optoelectronic devices .
Mechanism of Action
The mechanism of action for “4-{[(3-Chlorobenzoyl)oxy]imino}-6-methylthiochromane” is not provided in the search results. This could be due to the compound being relatively new or not widely studied.
properties
IUPAC Name |
[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 3-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c1-11-5-6-16-14(9-11)15(7-8-22-16)19-21-17(20)12-3-2-4-13(18)10-12/h2-6,9-10H,7-8H2,1H3/b19-15+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYUXXMZFDSZSY-XDJHFCHBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC2=NOC(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)SCC/C2=N\OC(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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